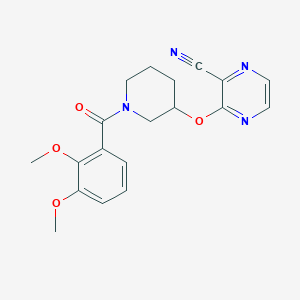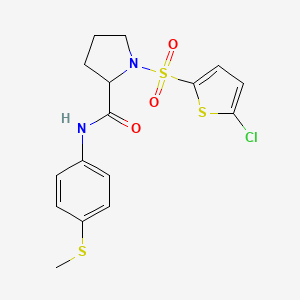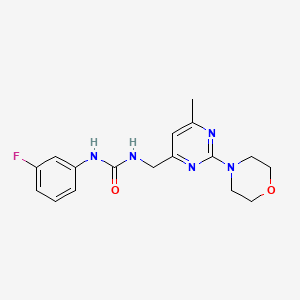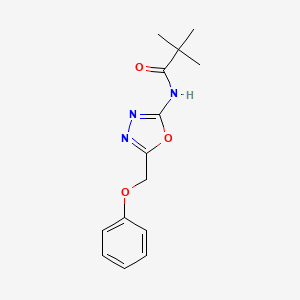
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” belong to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a variety of applications, including as antifungal, antibacterial, and antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific synthesis pathway for “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” can be determined using techniques such as X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on the specific conditions and reagents used. For example, the compound could potentially undergo reactions at the amide bond or at the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .科学的研究の応用
- Medicinal Chemistry Antiproliferative Activity: Derivatives of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research.
- Carboxyl Group Protection : N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can serve as a reagent for protecting carboxyl groups by forming their 4-chlorobenzyl esters. These esters are more stable to acid than the corresponding benzyl esters. Researchers utilize this property in chemical synthesis .
- X-ray Crystallography : The X-ray crystal structure of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has been determined, revealing its molecular arrangement. The compound exhibits a fully planar chlorobenzene ring with the CH₂-Cl bond nearly orthogonal to it. This structural information aids in understanding its properties and reactivity .
Chemical Synthesis and Protection
Structural Studies
作用機序
Target of Action
Similar compounds such as n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide have been shown to target carbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
For instance, certain cinnamides have been shown to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
For instance, certain cinnamides have been shown to interact with the ergosterol present in the fungal plasmatic membrane, affecting the integrity of the membrane .
Pharmacokinetics
Similar compounds such as certain cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and antimicrobial effects .
Safety and Hazards
The safety and hazards associated with “N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would depend on its physical and chemical properties, as well as its intended use. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then reacted with phenylacetylene to form 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole. This compound is then reacted with ethyl chloroformate to form N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester, which is finally converted to the desired compound by reacting it with ammonia.", "Starting Materials": [ "4-chlorobenzyl chloride", "sodium azide", "phenylacetylene", "ethyl chloroformate", "ammonia" ], "Reaction": [ "4-chlorobenzyl chloride + sodium azide → 4-chlorobenzyl azide", "4-chlorobenzyl azide + phenylacetylene → 4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole", "4-(4-chlorobenzyl)-1-phenyl-1H-1,2,3-triazole + ethyl chloroformate → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester", "N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ethyl ester + ammonia → N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" ] } | |
CAS番号 |
1788531-94-1 |
分子式 |
C16H13ClN4O |
分子量 |
312.76 |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
InChIキー |
VCWUYIBDWIPPLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)




![N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2385925.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2385926.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2385927.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)



![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)